N-(2-chlorobenzyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
Description
N-(2-chlorobenzyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a synthetic heterocyclic compound featuring a tetrahydrobenzo[d]thiazole core. Its structure includes a 2-chlorobenzyl substituent and a 4-methoxybenzamido group, which contribute to its unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S/c1-30-16-11-9-14(10-12-16)21(28)27-23-26-20-17(6-4-8-19(20)31-23)22(29)25-13-15-5-2-3-7-18(15)24/h2-3,5,7,9-12,17H,4,6,8,13H2,1H3,(H,25,29)(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXZSAAIZFDTBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3C(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Differences :
- Core Heterocycle : The target compound’s tetrahydrobenzo[d]thiazole core distinguishes it from triazole-based analogues (e.g., compounds [4–15] in ), which exhibit different electronic and steric properties .
Spectral and Physicochemical Properties
Infrared (IR) Spectroscopy
Notable Contrasts:
- The target compound lacks sulfonyl (SO₂) and fluorophenyl groups, which are prominent in triazole analogues and influence electronic spectra .
- Its tetrahydrobenzo[d]thiazole core likely results in distinct NMR shifts compared to the planar triazole systems .
Research Findings and Implications
- Bioactivity : While the target compound’s biological data are unspecified, structurally related triazoles demonstrate antimicrobial and anticancer activity, suggesting the chloro and methoxy substituents in the target compound may confer similar properties .
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